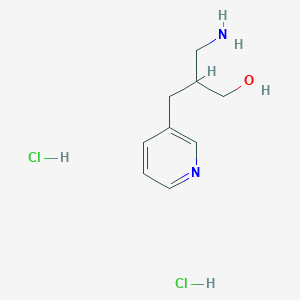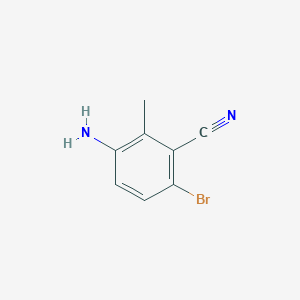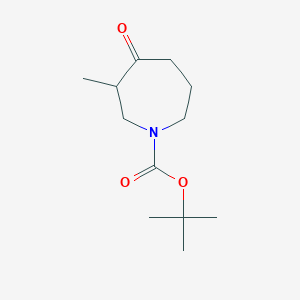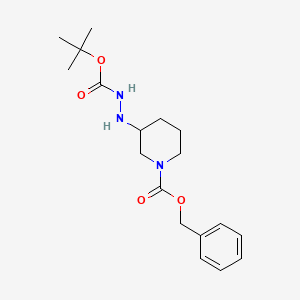
Chlorhydrate de 5-bromo-4-méthyl-1,2,3,6-tétrahydropyridine
Vue d'ensemble
Description
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1803611-57-5 . It has a molecular weight of 212.52 and its IUPAC name is 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 212.51 g/mol . The topological polar surface area is 12 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .
Applications De Recherche Scientifique
Recherche sur les antibiotiques
La structure du chlorhydrate de 5-bromo-4-méthyl-1,2,3,6-tétrahydropyridine suggère des applications potentielles dans la recherche sur les antibiotiques. Des composés aux structures similaires ont été étudiés pour leur rôle dans les voies de sauvetage des ribosomes bactériens, qui sont essentielles chez les bactéries et non conservées chez l'homme, ce qui en fait de nouvelles cibles antibiotiques .
Modèles de maladies neurologiques
Des composés tétrahydropyridiniques apparentés ont été utilisés pour induire la maladie de Parkinson chez des modèles animaux. Cela suggère que notre composé pourrait être utilisé pour étudier les troubles neurologiques et les effets de divers traitements sur ces maladies .
Recherche sur le traitement du cancer
Des tétrahydropyridines ont également été synthétisées avec des modifications pour l'évaluation des propriétés anticancéreuses. Une modification structurelle comme une substitution en position 4 par un iode sur le cycle phényle a montré un potentiel dans le traitement du cancer . Cela indique que le This compound pourrait être modifié de manière similaire pour de telles recherches.
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thps have been found to influence several biochemical pathways, leading to downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
Analyse Biochimique
Biochemical Properties
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . This interaction can inhibit the activity of MAO-B, leading to increased levels of neurotransmitters such as dopamine. Additionally, 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can bind to various receptors and transporters, influencing their activity and function.
Cellular Effects
The effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride on cells are diverse and significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This compound can also affect the expression of genes involved in apoptosis and inflammation, further impacting cellular function.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO-B, leading to altered neurotransmitter levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and alter neurotransmitter levels without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, mitochondrial dysfunction, and cell death . These dose-dependent effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into reactive metabolites that can induce oxidative stress . The compound can also interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing its biochemical effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to affect central nervous system function . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s effects on cellular function and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can significantly impact its activity and function. The compound is primarily localized in mitochondria, where it induces oxidative stress and mitochondrial dysfunction . It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHHSXAZXOXURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNCC1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-57-5 | |
| Record name | 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)


![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)


![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)



![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)


